Acerosin

説明

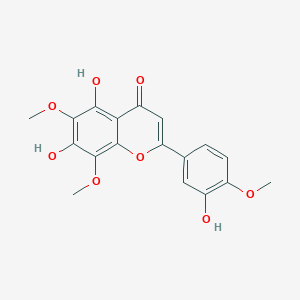

Acerosin belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a trihydroxyflavone that is 5,7,3'-trihydroxyflavone with methoxy substituents at positions 6, 8 and 4' respectively. It has a role as a metabolite. It is a trihydroxyflavone and a trimethoxyflavone.

科学的研究の応用

Biological Activities

1. Antioxidant Properties

Acerosin exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from damage. For instance, research indicates that this compound can effectively reduce oxidative damage in various biological systems, making it a potential candidate for anti-aging and anti-inflammatory applications .

2. Cytotoxic Effects

Research has shown that this compound possesses cytotoxic properties against cancer cell lines. A study highlighted its pronounced cytotoxic activity against liver cancer cells, suggesting its potential use in cancer therapy . The mechanism of action includes inducing apoptosis and inhibiting cell proliferation.

3. Anti-inflammatory Activity

this compound has been found to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. In experiments involving antigen-stimulated mast cells, this compound reduced the secretion of inflammatory mediators such as histamine and cyclooxygenase-2 (COX-2), indicating its potential in treating allergic diseases .

4. mTOR Inhibition

Recent studies have identified this compound as a potential inhibitor of the mTOR pathway, which is significant in the context of metabolic disorders and certain cancers. The compound showed high binding affinity to mTOR protein, suggesting its role as a lead compound for drug development targeting Leigh syndrome and other mitochondrial disorders .

Data Table: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the radical scavenging activity of this compound using various assays (DPPH, ABTS), results indicated a strong capacity to neutralize free radicals, affirming its potential as an antioxidant agent suitable for dietary supplements or pharmaceuticals aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Against Liver Cancer Cells

this compound was evaluated for its cytotoxic effects on liver cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death compared to control groups, highlighting its potential as an anticancer agent .

Case Study 3: Inhibition of Allergic Responses

Research involving this compound's effects on mast cells showed a marked reduction in histamine release upon stimulation with allergens. This suggests its application in developing treatments for allergic conditions such as asthma or rhinitis .

特性

CAS番号 |

15835-74-2 |

|---|---|

分子式 |

C18H16O8 |

分子量 |

360.3 g/mol |

IUPAC名 |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3 |

InChIキー |

BTMNGQCCCWTUQH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |

正規SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |

melting_point |

239-241°C |

Key on ui other cas no. |

15835-74-2 |

物理的記述 |

Solid |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。